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molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No. B1668759
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465658B2

Procedure details

1200 g of chlorobenzene and 272.4 g of imidazole were introduced into a flask fitted with water separator. 320 g of 50% strength by weight sodium hydroxide solution were added dropwise. Water was separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation, then 2 g of tributylhexadecylphosphonium bromide were added, and 202 g of phosgene were passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask. The precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene and dried at 60° C. under reduced pressure (50 mbar). 266 g of carbonyldiimidazole in the form of colorless crystals were obtained in a purity of 97.0%. This corresponded to a yield of 79.5% of theory.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
272.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=CC=CC=1.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[OH-:13].[Na+]>O>[C:12]([N:8]1[CH:2]=[CH:7][N:10]=[CH:9]1)([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
272.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was separated out until the distillate
CUSTOM
Type
CUSTOM
Details
no longer separated into two phases
CUSTOM
Type
CUSTOM
Details
After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene
CUSTOM
Type
CUSTOM
Details
were removed by distillation
ADDITION
Type
ADDITION
Details
2 g of tributylhexadecylphosphonium bromide were added
CUSTOM
Type
CUSTOM
Details
were passed in at 80-85° C. over the course of one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitate then present was filtered off at 80° C.
WASH
Type
WASH
Details
rinsed with 200 g of chlorobenzene at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate which deposited was filtered off
WASH
Type
WASH
Details
rinsed with 200 g of dry chlorobenzene
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure (50 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 266 g
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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